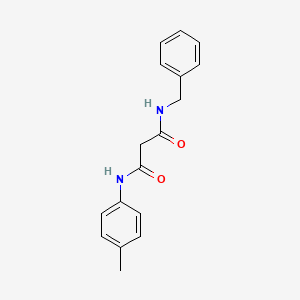![molecular formula C13H17NO B14297756 4-[(2-Phenylethyl)amino]pent-3-en-2-one CAS No. 113956-75-5](/img/structure/B14297756.png)
4-[(2-Phenylethyl)amino]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Phenylethyl)amino]pent-3-en-2-one is an organic compound that features a phenylethylamine moiety attached to a pentenone backbone. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethyl)amino]pent-3-en-2-one typically involves the reaction of 2-phenylethylamine with a suitable pentenone precursor. One common method is the condensation reaction between 2-phenylethylamine and 3-penten-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Phenylethyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Phenylethyl)amino]pent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Phenylethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine: A simple amine with a similar aromatic structure.
Amphetamine: A stimulant with a phenylethylamine backbone.
Phenylpropanolamine: A compound with similar structural features used as a decongestant.
Uniqueness
4-[(2-Phenylethyl)amino]pent-3-en-2-one is unique due to its combination of an aromatic ring and an aliphatic chain with a double bond, providing distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
113956-75-5 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
4-(2-phenylethylamino)pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO/c1-11(10-12(2)15)14-9-8-13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
InChI-Schlüssel |
VUGCWIBCRLMVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
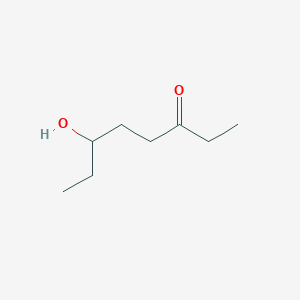
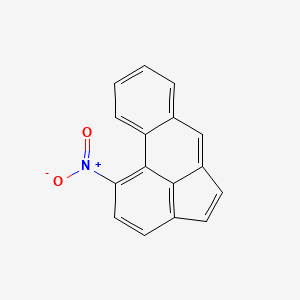
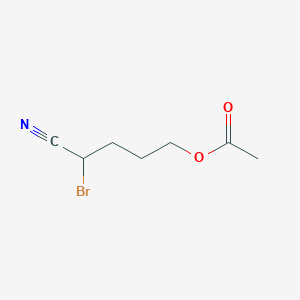
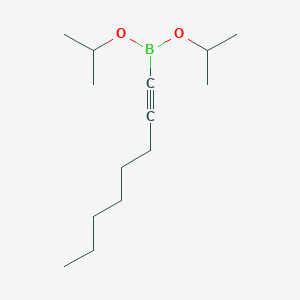
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
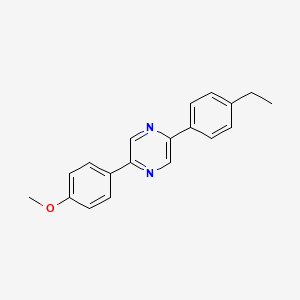
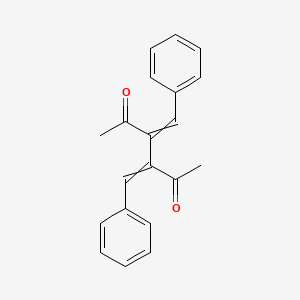
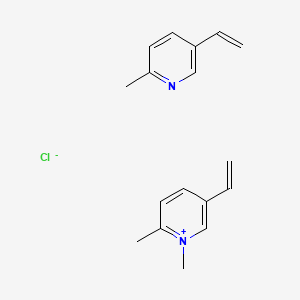
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
